molecular formula C24H27N3O2 B4552135 {1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

Cat. No.: B4552135
M. Wt: 389.5 g/mol
InChI Key: HDNORBGOEUUXPW-UHFFFAOYSA-N
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Description

{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

This compound has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Through a study involving conformational analysis and pharmacophore models, it was found that the compound's N1 aromatic ring plays a significant role in its steric binding interaction with the receptor (Shim et al., 2002).

Synthesis for Anticancer Evaluation

A related compound, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and evaluated as an anticancer agent. The synthesis involved reactions with various nucleophiles, and some of the newly synthesized compounds exhibited promising anticancer properties (Gouhar & Raafat, 2015).

Inverse Agonist at the Human Cannabinoid CB1 Receptor

Research has shown that related compounds act as inverse agonists at the human cannabinoid CB1 receptor. This finding was demonstrated through the study of effects on guanosine-5'-O-(3-[35S]thio)triphosphate binding in cell membranes (Landsman et al., 1997).

Antimicrobial and Anticancer Properties

Compounds structurally similar to the specified chemical have been studied for their antimicrobial and anticancer activities. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines showed potential as effective agents against microbial resistance and cancer cells (Katariya et al., 2021).

Thermal and Photooxidative Stabilisation in Polyolefin Films

Studies have also been conducted on the thermal and photochemical aging of naphthyl ester derivatives, including their potential as stabilizers in polypropylene. This research is significant for understanding the compound's role in materials science, especially in terms of stability and durability under different conditions (Allen et al., 1994).

Catalytic Promiscuity of Naphthyl-Pyrazole Metal Complexes

The catalytic properties of naphthyl/pyridine-pyrazole-derived metal complexes have been explored for biochemical reactions and antimicrobial applications. These complexes exhibit significant activity in methanol, indicating their potential use in various industrial and pharmaceutical processes (Jana et al., 2019).

Properties

IUPAC Name

[1-(2-methyl-5-propylpyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-3-8-19-15-22(26(2)25-19)24(29)27-14-7-11-18(16-27)23(28)21-13-6-10-17-9-4-5-12-20(17)21/h4-6,9-10,12-13,15,18H,3,7-8,11,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNORBGOEUUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 2
Reactant of Route 2
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 3
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 4
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 5
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 6
{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.